

# Infigratinib-d3: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Infigratinib-d3 |           |
| Cat. No.:            | B12377363       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile and purity of **Infigratinib-d3**, a deuterated analog of the fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. The information presented herein is essential for researchers utilizing this compound in preclinical and clinical studies where precise quantification and purity are critical.

### **Certificate of Analysis: Key Specifications**

While a comprehensive public Certificate of Analysis for **Infigratinib-d3** is not readily available, the following table summarizes the typical specifications provided by various suppliers. These values represent the minimum quality standards for research-grade **Infigratinib-d3**.

| Parameter         | Specification         |
|-------------------|-----------------------|
| Purity (by HPLC)  | ≥ 98%[1] or 98.90%[2] |
| Appearance        | Crystalline solid     |
| Molecular Formula | C26H28D3Cl2N7O3[1]    |
| Molecular Weight  | 563.48 g/mol          |
| Solubility        | Soluble in DMSO[1]    |



# Analytical Methodologies for Purity and Quantification

The purity and concentration of **Infigratinib-d3** are typically determined using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The methodologies are analogous to those developed for the parent compound, Infigratinib.

## **High-Performance Liquid Chromatography (HPLC) for Purity Assessment**

A common method for assessing the purity of Infigratinib involves a reverse-phase HPLC technique. A validated method has been described for the estimation of Infigratinib, which can be adapted for its deuterated analog.[3]

#### Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Kromosil C18 (150 x 4.6 mm, 5μm)[3]
- Mobile Phase: A gradient or isocratic mixture of 0.1% Formic Acid buffer and Acetonitrile (e.g., 60:40 v/v)[3]
- Flow Rate: 1.0 mL/min[3]
- Column Temperature: 30°C[3]
- Detection Wavelength: 320 nm[3]
- Injection Volume: 10 μL
- Sample Preparation: The sample is dissolved in a suitable solvent, such as DMSO or the mobile phase, to a known concentration (e.g., 50 μg/mL).[3]

The following diagram illustrates the general workflow for HPLC analysis:





Click to download full resolution via product page

HPLC Analysis Workflow for Infigratinib-d3 Purity.

### Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification

For the sensitive and specific quantification of **Infigratinib-d3** in biological matrices, such as plasma, a UPLC-MS/MS method is employed. This technique is crucial for pharmacokinetic studies.[4]

#### Experimental Protocol:

- Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
- Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)[4]
- Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile.
- Flow Rate: 0.30 mL/min[4]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM). The ion transitions for Infigratinib are m/z 599.88 → 313.10.[4] For Infigratinib-d3, the precursor ion would be shifted to approximately m/z 602.88. An internal standard (IS), such as derazantinib (m/z 468.96 → 382.00), is used for accurate quantification.[4]
- Sample Preparation: Protein precipitation of plasma samples is performed using acetonitrile.
  [4]



The workflow for a UPLC-MS/MS bioassay is depicted below:



Click to download full resolution via product page



UPLC-MS/MS Bioanalytical Workflow.

## Mechanism of Action: FGFR Signaling Pathway Inhibition

Infigratinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with IC<sub>50</sub> values of 0.9 nM, 1.4 nM, and 1 nM for FGFR1, FGFR2, and FGFR3, respectively.[1][2] Aberrant FGFR signaling, through mutations, fusions, or amplifications, can drive tumor cell proliferation, survival, and angiogenesis. Infigratinib exerts its therapeutic effect by blocking this signaling cascade.

The simplified FGFR signaling pathway and the point of inhibition by Infigratinib are shown in the following diagram:





Click to download full resolution via product page

Infigratinib Inhibition of the FGFR Signaling Pathway.

In conclusion, while a detailed public certificate of analysis for **Infigratinib-d3** is limited, the available data and the analytical methods established for the parent compound provide a strong framework for its quality assessment and use in research. The high purity and well-



characterized mechanism of action make it a valuable tool for studies targeting FGFR-driven pathologies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. alfagen.com.tr [alfagen.com.tr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jetir.org [jetir.org]
- 4. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
- To cite this document: BenchChem. [Infigratinib-d3: A Technical Guide to its Certificate of Analysis and Purity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377363#infigratinib-d3-certificate-of-analysis-and-purity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com